molecular formula C18H17N3O B7480689 N,1-Diphenyl-3,5-dimethyl-1H-pyrazole-4-carboxamide

N,1-Diphenyl-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B7480689
M. Wt: 291.3 g/mol
InChI Key: UPYKIIGOMZSOGX-UHFFFAOYSA-N
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Description

N,1-Diphenyl-3,5-dimethyl-1H-pyrazole-4-carboxamide, commonly known as DDC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DDC is a pyrazole derivative, and its chemical structure consists of a pyrazole ring attached to a phenyl group and a carboxamide group. The compound has been extensively studied for its ability to modulate various biological pathways and has shown promising results in preclinical studies.

Mechanism of Action

DDC exerts its biological effects by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, DDC can alter the expression of genes involved in various biological processes, including cell growth, differentiation, and apoptosis. DDC has also been shown to inhibit the activity of protein kinase B (Akt), which is a key signaling molecule involved in cell survival and proliferation.
Biochemical and Physiological Effects
DDC has been shown to exhibit various biochemical and physiological effects in cells. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. In Alzheimer's disease, DDC has been shown to reduce the accumulation of amyloid beta plaques, which can prevent neuronal damage and cognitive decline. In Parkinson's disease, DDC has been shown to protect dopaminergic neurons from degeneration, which can improve motor function.

Advantages and Limitations for Lab Experiments

DDC has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its biological effects. However, there are also some limitations to using DDC in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, the compound has not yet been approved for clinical use, which may limit its potential applications.

Future Directions

There are several future directions for research on DDC. One area of interest is the development of DDC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of DDC's effects on other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the precise mechanisms by which DDC exerts its biological effects and to identify potential therapeutic targets for the compound.

Synthesis Methods

DDC can be synthesized through a multistep process involving the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with phenylhydrazine, followed by the addition of acetic anhydride and anhydrous sodium acetate. The final product is obtained after purification through recrystallization.

Scientific Research Applications

DDC has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, DDC has been found to prevent the formation of amyloid beta plaques, which are a hallmark of the disease. In Parkinson's disease, DDC has been shown to protect dopaminergic neurons from degeneration.

properties

IUPAC Name

3,5-dimethyl-N,1-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-17(18(22)19-15-9-5-3-6-10-15)14(2)21(20-13)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYKIIGOMZSOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N,1-diphenylpyrazole-4-carboxamide

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